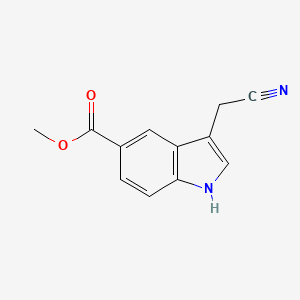

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Description

Systematic IUPAC Nomenclature and Alternative Designations

The IUPAC name This compound derives from the parent indole structure, with substituents assigned positions according to the bicyclic numbering system. The cyanomethyl group (-CH₂CN) occupies the 3-position, while the methyl ester (-COOCH₃) is at the 5-position.

Alternative designations include:

- 3-(Cyanomethyl)-1H-indole-5-carboxylic acid methyl ester

- Methyl 3-cyanomethylindole-5-carboxylate

- CAS Registry Number: 113438-59-8

Table 1 summarizes key identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| SMILES | COC(=O)C₁=CC₂=C(NC=C₂CC#N)C=C₁ |

| InChI Key | VLFBRVZBFMLNAS-UHFFFAOYSA-N |

Molecular Geometry Analysis via X-Ray Crystallography

While direct X-ray crystallographic data for this specific compound are not publicly available, structural analogs provide insights. For example, ethyl 5-chloro-1H-indole-2-carboxylate (a related derivative) exhibits a planar indole ring with a mean deviation of 0.017 Å from the least-squares plane. The cyanomethyl group likely induces slight torsional strain due to steric interactions, as observed in methyl 3-acetyl-1H-indole-5-carboxylate, where substituents at the 3-position create dihedral angles of 26–50° with adjacent rings.

Key bond parameters inferred from comparable structures:

Tautomeric Forms and Resonance Stabilization Effects

The compound exhibits two primary tautomeric forms:

- 1H-tautomer : Proton resides on the indole nitrogen (N1), stabilizing the aromatic π-system through resonance.

- 3H-tautomer : Proton migrates to the cyanomethyl-bearing carbon (C3), observed transiently under UV irradiation in matrix-isolation studies of analogous indoles.

Resonance stabilization arises from:

- Delocalization of the indole nitrogen’s lone pair into the π-system, enhancing aromaticity.

- Conjugation between the ester carbonyl and the indole ring, evidenced by bathochromic shifts in UV spectra of similar compounds.

- Polarization of the cyanomethyl group, where the nitrile’s electron-withdrawing nature increases acidity at the adjacent methylene group (pKa ~25–28).

Comparative Structural Analysis with Related Indole Derivatives

Table 2 contrasts key features with structural analogs:

Key distinctions :

- The cyanomethyl group increases electron density at C3, facilitating rare 3H-tautomer formation compared to hydroxyl or halogen substituents.

- The methyl ester at C5 reduces hydrogen-bonding capacity versus carboxylic acid derivatives, affecting crystal packing.

- Steric bulk at C3 distorts π-stacking interactions relative to unsubstituted indoles, as seen in reduced melting points (212°C vs. 245°C for indole-5-carboxylic acid).

Properties

IUPAC Name |

methyl 3-(cyanomethyl)-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11/h2-3,6-7,14H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFBRVZBFMLNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113438-59-8 | |

| Record name | Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the acylation of m-toluic acid using sulfonyl chloride, followed by chlorination with liquid chlorine. The resulting intermediate undergoes esterification with non-aqueous methanol to form the ester. Finally, the ester is subjected to cyanation using sodium cyanide in the presence of toluene, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is a compound of significant interest in various scientific fields, particularly in organic chemistry and medicinal research. Its unique structure, featuring an indole core with a cyanomethyl group and a carboxylate moiety, enables diverse applications ranging from synthetic chemistry to biological investigations.

Structural Overview

- Molecular Formula : C₁₂H₁₀N₂O₂

- Molecular Weight : Approximately 214.22 g/mol

- Functional Groups : Cyanomethyl and carboxylate groups enhance reactivity.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in creating substituted indoles and heterocycles, which are important in various chemical and pharmaceutical applications .

Research indicates that this compound exhibits notable biological activities:

- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins .

- Antimicrobial Effects : The compound has demonstrated activity against various pathogens, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Activity : It modulates inflammatory pathways, potentially reducing inflammation in biological systems .

Pharmaceutical Intermediate

Due to its unique structure, this compound is being explored as a pharmaceutical intermediate in drug development. Its interactions with biological targets make it a candidate for further exploration in therapeutic applications.

Industrial Applications

The compound is also utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups and structural properties .

Case Study 1: Anticancer Research

In a study investigating the anticancer properties of this compound, researchers found that it effectively induced apoptosis in several cancer cell lines. The mechanism was linked to the modulation of specific apoptotic pathways, making it a promising candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibitory activity, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(cyanomethyl)benzoate: Similar in structure but lacks the indole core.

1-Methyl-3-cyanomethyl benzimidazolium bromide: Contains a benzimidazole ring instead of an indole ring.

Uniqueness

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features an indole core, which is known for its ability to interact with various biological targets. The presence of the cyano and carboxylate groups enhances its binding affinity and biological activity. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in metabolic pathways, such as DNA gyrase and dihydrofolate reductase (DHFR), with reported IC50 values of 31.64 μM and 2.67 μM, respectively .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

- Anticancer Properties : Its potential as an anticancer agent is under investigation, with preliminary studies indicating that it may induce apoptosis in cancer cells through various pathways.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound. The findings suggest that this compound not only inhibits bacterial growth but also exhibits a remarkable ability to disrupt biofilm formation, which is crucial for the survival of bacterial colonies.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | Significant |

| Staphylococcus epidermidis | 0.25 | 0.30 | Significant |

Anticancer Activity

The anticancer potential of this compound is being explored through various in vitro assays. Preliminary results indicate that this compound may inhibit tumor cell proliferation and induce apoptosis.

- Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), have shown sensitivity to this compound.

- Mechanism : The compound appears to activate apoptotic pathways, leading to increased caspase activity in treated cells.

Case Study 1: Antimicrobial Efficacy

In a study published by the ACS Omega journal, this compound demonstrated potent antimicrobial activity against E. coli and Pseudomonas aeruginosa. The study highlighted its ability to synergistically enhance the efficacy of conventional antibiotics like ciprofloxacin and ketoconazole .

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate?

A common method involves reacting methyl indole-5-carboxylate with a cyanomethylating agent under acid catalysis. For example, pyridinium triflate (5 mol%) in toluene at room temperature for 6 hours yields the product in 68% after purification via flash chromatography (hexanes:Et₂O = 65:35) . Key reagents include methyl indole-5-carboxylate (2 equivalents) and toluene as the solvent. Optimization may require adjusting stoichiometry or catalyst loading to improve yield.

Q. How should researchers purify and characterize this compound post-synthesis?

Q. What storage conditions are recommended for this compound?

Store at room temperature in a tightly sealed, light-protected container. Avoid moisture due to the ester and nitrile functional groups, which may hydrolyze under humid conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

SHELXL (SHELX suite) is widely used for refining small-molecule crystal structures. For this compound:

- Collect high-resolution data (e.g., Cu-Kα radiation, λ = 1.54178 Å).

- Refine anisotropic displacement parameters to confirm bond angles and torsional strain in the cyanomethyl group.

- Validate hydrogen bonding between the indole NH and ester carbonyl .

Table 1 : Example Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | < 0.05 |

| C-C-N bond angle | 112.5° ± 0.3° |

Q. How can researchers evaluate its potential as a tyrosinase inhibitor?

- Kinetic Assays : Monitor enzyme activity via UV-Vis spectroscopy (λ = 475 nm) using L-DOPA as the substrate.

- Dose-Response : Test concentrations from 1–100 μM; calculate IC₅₀ using nonlinear regression.

- HRMS Validation : Confirm inhibitor-enzyme adducts (e.g., [M+H]+ = 310.9967 for related indole-thiourea derivatives) .

Q. How to address contradictions in spectroscopic data (e.g., NMR shifts)?

Discrepancies in ¹³C NMR (e.g., ester carbonyl δ 165–170 ppm) may arise from solvent polarity or tautomerism. Mitigation strategies:

- Compare data across solvents (DMSO-d₆ vs. CDCl₃).

- Use DEPT-135 to distinguish CH₂ groups (cyanomethyl: δ ~35 ppm).

- Cross-validate with IR (νC≡N ~2240 cm⁻¹) and HRMS .

Table 2 : Key Analytical Data Comparison

| Technique | Observed Data | Expected Range |

|---|---|---|

| ¹H NMR | Indole NH: δ 10.5 ppm | δ 10.0–11.0 ppm |

| ¹³C NMR | Ester CO: δ 165 ppm | δ 163–168 ppm |

| HRMS | [M+H]+ = 215.082 | 215.082 (calculated) |

Q. What strategies improve regioselectivity in indole functionalization?

- Electronic Effects : The electron-withdrawing ester group at C5 directs electrophiles to C3 (e.g., cyanomethylation).

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states.

- Protection/Deprotection : Protect the indole NH with Boc groups to prevent side reactions during C3 modification .

Q. How can computational modeling predict bioactivity or binding modes?

- Docking Studies : Use AutoDock Vina to simulate binding to tyrosinase (PDB: 2Y9X). Focus on interactions between the cyanomethyl group and Cu²⁺ in the active site.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate frontier molecular orbitals (HOMO/LUMO) for redox activity predictions .

Key Notes for Methodological Rigor

- Avoid Reliance on Single Techniques : Cross-validate NMR with HRMS and IR to confirm structural assignments.

- Reproducibility : Document reaction conditions meticulously (e.g., catalyst batch, solvent purity).

- Data Contradictions : Re-run assays under standardized conditions (pH, temperature) to isolate variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.